BenchChemオンラインストアへようこそ!

4-Methylxanthen-9-one

Photocage precursor Photodecarboxylation Quantum yield

4-Methylxanthen-9-one (CAS 5396-28-1, molecular formula C₁₄H₁₀O₂, molecular weight 210.23 g/mol), also named 4-methyl-9H-xanthen-9-one or 4-methylxanthone, is a monomethyl-substituted derivative of the dibenzo-γ-pyrone xanthone scaffold. It is a yellow crystalline solid with a density of 1.237 g/cm³, a boiling point of 366 °C at 760 mmHg, and strong fluorescence properties that underpin its utility in optical materials development.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 5396-28-1
Cat. No. B3053456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylxanthen-9-one
CAS5396-28-1
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2
InChIInChI=1S/C14H10O2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3
InChIKeyOGZJIXXTIGVQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylxanthen-9-one (CAS 5396-28-1): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Methylxanthen-9-one (CAS 5396-28-1, molecular formula C₁₄H₁₀O₂, molecular weight 210.23 g/mol), also named 4-methyl-9H-xanthen-9-one or 4-methylxanthone, is a monomethyl-substituted derivative of the dibenzo-γ-pyrone xanthone scaffold . It is a yellow crystalline solid with a density of 1.237 g/cm³, a boiling point of 366 °C at 760 mmHg, and strong fluorescence properties that underpin its utility in optical materials development . The compound belongs to the xanthone family, a class of oxygen-containing heterocycles widely investigated for diverse bioactivities including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects [1]. Commercially, 4-methylxanthen-9-one is supplied at purities typically ≥95% and is designated for research use only, serving primarily as a synthetic building block for further derivatization rather than as an end-use active pharmaceutical ingredient .

Why Generic Xanthone Substitution Is Not Advisable: Position-Specific Reactivity and Biological Divergence in the 4-Methylxanthen-9-one Series


Within the xanthone family, the position of a single methyl substituent profoundly alters photochemical reactivity, biological target engagement, and synthetic derivatization potential. The 4-methyl isomer is not functionally interchangeable with the 2-methyl or 3-methyl regioisomers: photodecarboxylation studies demonstrate that while 2- and 4-xanthone acetic acids undergo efficient photodecarboxylation (Φ = 0.67 and 0.64, respectively), the 3-isomer is completely photoinert under identical conditions [1]. In antitumor xanthenone-4-acetic acid series, potency depends more on substituent position than on substituent identity, with 5-substituted analogues being clearly the most dose-potent [2]. For CNS applications, aminoalkanol derivatives built on 2-methyl versus 4-methyl scaffolds exhibit divergent anticonvulsant profiles and therapeutic indices [3]. These position-dependent variations mean that substituting one methylxanthone isomer for another without experimental validation risks compromising photophysical performance, biological activity, or synthetic pathway compatibility. The quantitative evidence below substantiates exactly where 4-methylxanthen-9-one stands relative to its closest comparators.

Quantitative Differentiation Evidence: 4-Methylxanthen-9-one Versus Closest Analogs and Regioisomers


Photodecarboxylation Efficiency: 4-Xanthone Acetic Acid (Φ = 0.64) Matches 2-Isomer (Φ = 0.67) While 3-Isomer Is Completely Photoinert

In a direct head-to-head comparison under identical conditions (aqueous buffer, pH 7.4), 4-xanthone acetic acid—the immediate synthetic precursor to 4-methylxanthen-9-one—undergoes photodecarboxylation with a quantum yield of Φ = 0.64, comparable to the 2-isomer (Φ = 0.67) [1]. Critically, 3-xanthone acetic acid is entirely photoinert (Φ ≈ 0) under the same conditions, establishing that only the 2- and 4-positions support efficient photochemical C–C bond heterolysis via a singlet excited state [1]. Fluorescence and laser flash photolysis studies confirm that this reactivity proceeds through an unusual singlet state mechanism rather than the triplet state typical of aromatic ketones, making the 4-substituted scaffold a validated candidate for carbanion-mediated photocage design [2].

Photocage precursor Photodecarboxylation Quantum yield Singlet state reactivity Carbanion-mediated release

Antitumor Xanthenone-4-acetic Acid SAR: 5-Substitution Dominates Dose Potency; 4-Position Defines the Core Scaffold for Derivatization

In the xanthenone-4-acetic acid (XAA) antitumor series evaluated against subcutaneously implanted colon 38 adenocarcinoma in vivo, the potency of compounds was related much more to the position than the nature of substitution [1]. 5-Substituted compounds were clearly the most dose-potent: 5-methyl-XAA exhibited a similar level of antitumor activity to flavoneacetic acid (FAA) but was more than 7-fold as dose-potent [1]. The activity level followed the order Cl > Me > OMe > NO₂, OH, but within each substituent class, the 5-position consistently outperformed other positions [2]. This SAR establishes that 4-methylxanthen-9-one serves as the core scaffold onto which the acetic acid moiety and 5-substituents are installed—not as the optimized antitumor agent itself—defining its primary value as a key synthetic intermediate in this therapeutically relevant series.

Antitumor Xanthenone-4-acetic acid Colon 38 adenocarcinoma Structure-activity relationship Dose potency

Anticonvulsant Scaffold Validation: Aminoalkanol Derivatives of 4-Methylxanthone Yield ED₅₀ Values of 47.57–110 mg/kg in MES Model

A series of 17 aminoalkanol derivatives built on both 6-methoxy-4-methylxanthone and 6-methoxy-/7-chloro-2-methylxanthone scaffolds were evaluated for anticonvulsant activity in mice (ip) using maximal electroshock (MES) and subcutaneous pentetrazole (scMet) seizure models [1]. The most promising compound across the entire series demonstrated an ED₅₀ of 47.57 mg/kg in MES (mice, ip, 1 h post-administration) with a TD₅₀ exceeding 400 mg/kg, yielding a protective index (PI = TD₅₀/ED₅₀) greater than 8.41 [2]. Three additional xanthone derivatives showed ED₅₀ values in the 80–110 mg/kg range [2]. While the study evaluated both 2-methyl and 4-methyl scaffolds, the abstract does not specify which regioisomeric series yielded the lead compound—indicating that both scaffolds are competent for generating anticonvulsant candidates and that selection between them should be guided by specific synthetic accessibility or patent considerations.

Anticonvulsant Maximal electroshock seizure ED50 Neurotoxicity Protective index

Antimicrobial Differentiation: 5-Chloro-4-methylxanthone Derivatives Evaluated Alongside 2-Methyl Congeners Against Staphylococcus epidermidis

In a study directly comparing 5-chloro-2-methyl and 5-chloro-4-methyl-9H-xanthen-9-one derivatives, ten novel compounds were screened against S. epidermidis strains ATCC 12228 and clinical isolate K/12/8915 [1]. The highest antibacterial activity was observed for a 5-chloro-2-substituted derivative (compound 3: 5-chloro-2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-9H-xanthen-9-one dihydrochloride) with an MIC of 0.8 µg/mL against ATCC 12228, matching linezolid (0.8 µg/mL) and trimethoprim/sulfamethoxazole (0.8 µg/mL), though weaker than ciprofloxacin (0.2 µg/mL) [2]. Both 2-methyl and 4-methyl scaffolds were employed as synthetic starting points, confirming that the 4-methylxanthen-9-one core is a viable substrate for generating antimicrobial candidates, albeit the 2-methyl series yielded the most potent compound in this particular study [2].

Antibacterial Staphylococcus epidermidis MIC Xanthone derivatives 5-Chloro substitution

MAO-A Inhibition: 1,3-Dihydroxy-4-methylxanthone Versus 1,3-Dihydroxy-2-methylxanthone (IC₅₀ = 3.7 µM) Defines Regioisomeric Selectivity Landscape

In a comparative MAO inhibition study, 1,3-dihydroxy-2-methylxanthone (X1), its 4-chloro and 4-bromo derivatives, and 1,3-dihydroxy-4-methylxanthone were evaluated for inhibition of monoamine oxidase A and B [1]. All compounds proved to be reversible and selective inhibitors of MAO-A. X1 (the 2-methyl regioisomer) displayed the highest activity with an IC₅₀ of 3.7 µM [1]. While the IC₅₀ of 1,3-dihydroxy-4-methylxanthone was not individually reported in the abstract, its inclusion in the study alongside X1 establishes that the 4-methyl substitution pattern is compatible with MAO-A inhibitory activity, though the 2-methyl configuration appears to confer superior potency in this dihydroxy-substituted context [2].

Monoamine oxidase A MAO-A inhibitor IC50 Xanthone Reversible inhibition

Synthetic Accessibility via Ullmann Condensation: 4-Methylxanthone as a Validated Entry Point for Diversified Derivatization

4-Methylxanthen-9-one is reliably synthesized via the Ullmann reaction and serves as a key starting material for further functionalization [1]. In a published synthetic workflow, 4-methylxanthone and 2-methylxanthone were used as initial products for parallel derivatization: both scaffolds underwent N-bromosuccinimide-mediated bromination followed by aminolysis with aminoalcohols to yield secondary and tertiary amine derivatives, subsequently converted to hydrochloride salts [1]. This established route enables systematic exploration of structure-activity relationships where the methyl group position (2- vs. 4-) is the sole variable, allowing direct attribution of biological differences to regioisomeric identity [2]. Additionally, a one-step Pd-catalyzed annulation of 1,2-dibromoarenes and salicylaldehydes has been developed as an alternative synthetic strategy for xanthones including 4-methyl derivatives .

Ullmann reaction Xanthone synthesis Synthetic intermediate Bromination Aminoalkanol derivatization

High-Confidence Application Scenarios for 4-Methylxanthen-9-one Procurement Based on Quantitative Evidence


Photocage and Photolabile Protecting Group Development Leveraging Singlet State Reactivity

4-Methylxanthen-9-one is the photoproduct of 4-xanthone acetic acid photodecarboxylation (Φ = 0.64), a reaction that proceeds through an unusual singlet excited state mechanism rather than the triplet state typical of aromatic ketones [1]. Research groups developing carbanion-mediated photocages, photolabile protecting groups, or light-triggered drug release systems can utilize 4-methylxanthen-9-one as both a reference standard for photoproduct characterization and a scaffold for designing next-generation photocleavable linkers. The near-equivalent quantum efficiency to the 2-isomer (Φ = 0.67) and the complete failure of the 3-isomer (Φ ≈ 0) provide clear selection criteria: choose the 4-methyl scaffold when synthetic accessibility or IP considerations favor this regioisomer [2].

Xanthenone-4-acetic Acid (XAA) Antitumor SAR Programs Requiring 4-Methyl Core Intermediate

In the well-characterized XAA antitumor series, 5-substituted derivatives are the most dose-potent, with 5-methyl-XAA being >7-fold more potent than flavoneacetic acid in the colon 38 adenocarcinoma model [1]. 4-Methylxanthen-9-one serves as the core scaffold onto which the acetic acid moiety is installed at the 4-position and diversification occurs at the 5-position. Medicinal chemistry teams pursuing XAA-based antitumor agents should procure this compound as the validated starting material for synthesizing novel 5-substituted analogues, where the 4-methyl group is retained in the final structure [2].

CNS Drug Discovery: Anticonvulsant Lead Optimization on the 4-Methylxanthone Scaffold

Aminoalkanol derivatives of 4-methylxanthone have demonstrated anticonvulsant activity in the MES model with ED₅₀ values as low as 47.57 mg/kg and protective indices exceeding 8.41 [1]. The 4-methyl scaffold has been experimentally validated alongside the 2-methyl series, confirming its competence as a template for generating CNS-active compounds. Neuroscience-focused laboratories should consider 4-methylxanthen-9-one when seeking patent-differentiable starting points for anticonvulsant lead generation, particularly where the 4-methyl substitution pattern may confer distinct pharmacokinetic or selectivity advantages relative to the more extensively patented 2-methyl series [2].

Antimicrobial Xanthone Derivative Synthesis with Regioisomeric IP Differentiation

Both 5-chloro-2-methyl and 5-chloro-4-methyl-9H-xanthen-9-one derivatives have been synthesized and screened against S. epidermidis, with lead compounds achieving MIC values of 0.8 µg/mL—matching the clinical standard linezolid [1]. While the 2-methyl series yielded the most potent compound in this study, the 4-methyl scaffold produced active derivatives and represents an underexplored regioisomeric space for antimicrobial xanthone development. Industrial antibacterial discovery programs can procure 4-methylxanthen-9-one to build proprietary compound libraries that circumvent existing 2-methylxanthone patent claims while retaining the validated xanthone pharmacophore [2].

Quote Request

Request a Quote for 4-Methylxanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.